

An In-depth Technical Guide to 3-Chloro-3'-fluorobenzophenone

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Compound of Interest

Compound Name: 3-Chloro-3'-fluorobenzophenone

Cat. No.: B1357878

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Abstract

This technical guide provides a comprehensive overview of **3-Chloro-3'-fluorobenzophenone** (CAS No. 75762-57-1), a halogenated diaryl ketone of significant interest to the scientific community. This document delves into its physicochemical properties, established synthetic and purification methodologies, and detailed spectroscopic characterization. Furthermore, it explores the compound's reactivity, its burgeoning applications in medicinal chemistry and organic synthesis, and crucial safety and handling protocols. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Introduction and Overview

3-Chloro-3'-fluorobenzophenone is a disubstituted aromatic ketone featuring a chlorine atom and a fluorine atom on its two phenyl rings. This unique combination of halogens imparts specific electronic and steric properties that make it a valuable building block in modern organic synthesis. The benzophenone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.^{[1][2]}

This guide will provide a holistic view of **3-Chloro-3'-fluorobenzophenone**, from its fundamental chemical nature to its potential as a precursor for complex, high-value molecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of **3-Chloro-3'-fluorobenzophenone** are summarized in the table below.

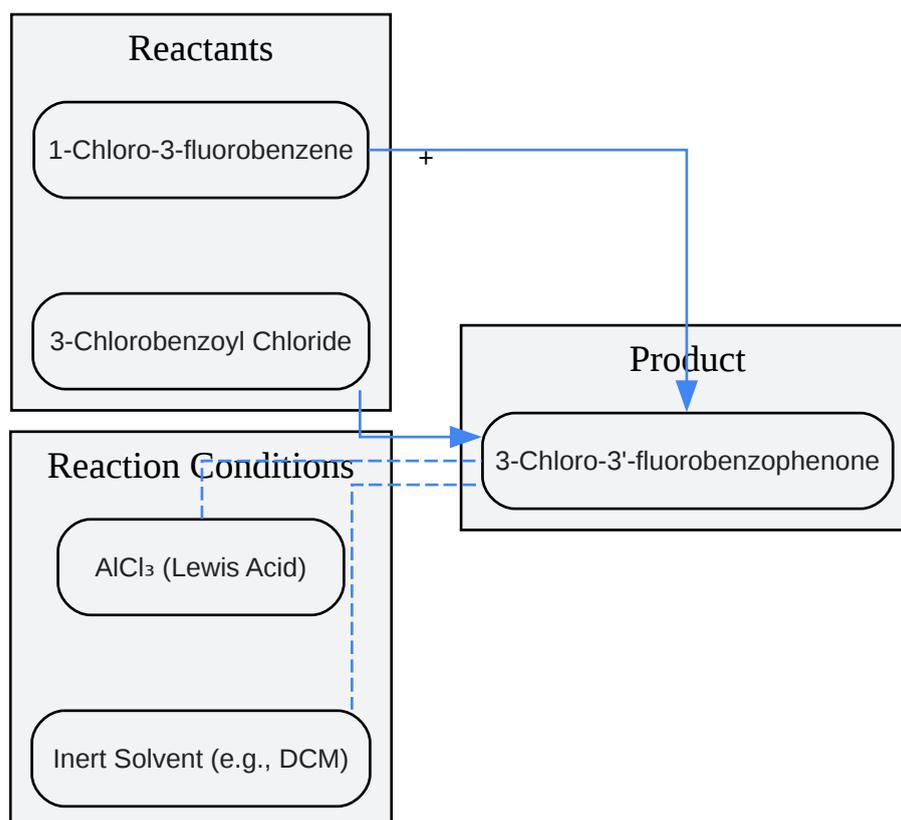
Property	Value	Source
CAS Number	75762-57-1	[3]
Molecular Formula	C ₁₃ H ₈ ClFO	[3]
Molecular Weight	234.65 g/mol	[3]
IUPAC Name	(3-chlorophenyl)(3-fluorophenyl)methanone	[3]
Appearance	White to off-white crystalline powder	Inferred from similar compounds
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Solubility	Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water	Inferred from structure

Synthesis and Purification

The most common and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the carbonyl group and the aromatic ring.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of **3-Chloro-3'-fluorobenzophenone** can be envisioned via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).



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Caption: A schematic representation of the Friedel-Crafts acylation for the synthesis of **3-Chloro-3'-fluorobenzophenone**.

Detailed Experimental Protocol

- Materials: 1-Chloro-3-fluorobenzene, 3-chlorobenzoyl chloride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO_4), and ethyl acetate.
- Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl_3 and anhydrous DCM under a nitrogen atmosphere.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 3-chlorobenzoyl chloride in anhydrous DCM to the stirred suspension via the dropping funnel.
- After the addition is complete, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **3-Chloro-3'-fluorobenzophenone** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling of protons with each other and with

the fluorine atom.

- ^{13}C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of 120-150 ppm.[5] The carbonyl carbon will appear as a singlet further downfield, typically around 195 ppm. The carbon atoms bonded to chlorine and fluorine will show characteristic chemical shifts and coupling constants (for C-F).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

- C=O stretch: A strong absorption band around 1660-1690 cm^{-1} .
- C-Cl stretch: A medium to strong absorption in the fingerprint region, typically around 700-800 cm^{-1} .
- C-F stretch: A strong absorption band in the range of 1000-1300 cm^{-1} .
- Aromatic C-H stretch: Absorptions above 3000 cm^{-1} .
- Aromatic C=C stretch: Multiple bands in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Applications

3-Chloro-3'-fluorobenzophenone is a versatile intermediate for further chemical transformations.

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): The chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other electron-withdrawing groups.[6]

- **Reduction of the Carbonyl Group:** The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). This alcohol can then be used in subsequent reactions.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Applications in Drug Discovery and Development

Halogenated benzophenones are of significant interest in medicinal chemistry.[2] The incorporation of chlorine and fluorine can enhance the biological activity and improve the pharmacokinetic profile of drug candidates.[1]

- **Scaffold for Bioactive Molecules:** **3-Chloro-3'-fluorobenzophenone** can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Benzophenone derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
- **Enzyme Inhibitors:** The benzophenone scaffold is present in a number of enzyme inhibitors. The specific substitution pattern of **3-Chloro-3'-fluorobenzophenone** could be exploited to design selective inhibitors for various enzymes.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling **3-Chloro-3'-fluorobenzophenone**.

- **Hazards:** This compound may cause skin, eye, and respiratory tract irritation.[7][8] It may be harmful if swallowed or inhaled.[8] The toxicological properties have not been fully investigated.[8]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[8]

- Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling. [9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[8][10]

Conclusion

3-Chloro-3'-fluorobenzophenone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique halogenation pattern provides a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, along with essential safety information. It is our hope that this document will serve as a useful resource for scientists and researchers working with this and related compounds.

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